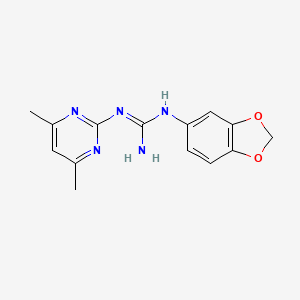

N-(1,3-benzodioxol-5-yl)-N'-(4,6-diméthylpyrimidin-2-yl)guanidine

Vue d'ensemble

Description

N-1,3-benzodioxol-5-yl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound that features a benzodioxole ring fused with a pyrimidine moiety

Applications De Recherche Scientifique

Recherche anticancéreuse

Ce composé a été étudié pour son potentiel en thérapie anticancéreuse. Une série de dérivés basés sur la structure benzodioxolyl-indole a montré une activité contre diverses lignées de cellules cancéreuses, notamment le cancer de la prostate, le cancer du pancréas et la leucémie lymphoblastique aiguë . Les études détaillées de la relation structure-activité ont permis d'identifier des analogues avec des concentrations inhibitrices significatives (valeurs de CI50) dans la plage nanomolaire, indiquant une activité anticancéreuse puissante .

Inhibition de la recapture des neurotransmetteurs

Des études in vitro ont exploré les effets de composés apparentés sur les systèmes monoaminergiques. Similairement à d'autres stimulants et substances psychoactives connus, les dérivés de ce composé se lient aux transporteurs de la dopamine, de la sérotonine et de la noradrénaline, inhibant la recapture de ces neurotransmetteurs . Cela suggère des applications potentielles dans l'étude des troubles neurologiques et le développement d'agents thérapeutiques.

Mécanisme D'action

Target of Action

Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

N-1,3-benzodioxol-5-yl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-1,3-benzodioxol-5-yl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-1,3-benzodioxol-5-yl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-1,3-benzodioxol-5-yl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-1,3-benzodioxol-5-yl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

N-1,3-benzodioxol-5-yl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the following steps:

Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Synthesis of the Pyrimidine Intermediate: The pyrimidine ring is formed

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-8-5-9(2)17-14(16-8)19-13(15)18-10-3-4-11-12(6-10)21-7-20-11/h3-6H,7H2,1-2H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJYPPDQYIMYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306738-73-7 | |

| Record name | Guanidine, N-1,3-benzodioxol-5-yl-N′-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

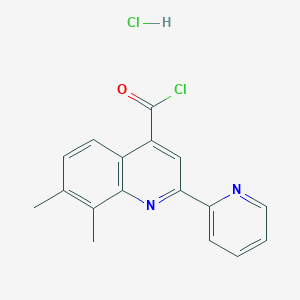

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1426587.png)

![N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine](/img/structure/B1426590.png)

![[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride](/img/structure/B1426597.png)

![4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1426598.png)

![4,7-Diazaspiro[2.5]octan-5-one](/img/structure/B1426609.png)